tetranor-PGDM

Prostaglandin D2 metabolism Urinary biomarkers LC-MS/MS quantification

tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is the principal urinary metabolite of prostaglandin D2 (PGD2), a key lipid mediator in mast cell activation and inflammatory responses. It is generated through the enzymatic activity of cyclooxygenase (COX) enzymes and serves as a non-invasive biomarker for assessing PGD2 biosynthesis in both human and murine models.

Molecular Formula C16H24O7
Molecular Weight 328.36 g/mol
CAS No. 70803-91-7
Cat. No. B566031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetranor-PGDM
CAS70803-91-7
Synonyms(1R,2R,3S)-2-(2-Carboxyethyl)-3-hydroxy-ε,5-dioxocyclopentaneoctanoic Acid;  11,15-Dioxo-9α-hydroxy-2,3,4,5-tetranorprostane-1,20-dioic Acid;  [1R-(1α,2β,3β)]-2-(2-Carboxyethyl)-3-hydroxy-ε,5-dioxocyclopentaneoctanoic Acid
Molecular FormulaC16H24O7
Molecular Weight328.36 g/mol
Structural Identifiers
SMILESC1C(C(C(C1=O)CCC(=O)CCCCC(=O)O)CCC(=O)O)O
InChIInChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-12,14,19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,14+/m1/s1
InChIKeyVNJBSPJILLFAIC-BZPMIXESSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥90%A solution in methanol

tetranor-PGDM (CAS 70803-91-7): The Major Urinary Metabolite of Prostaglandin D2 for In Vivo Biosynthesis Monitoring


tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is the principal urinary metabolite of prostaglandin D2 (PGD2), a key lipid mediator in mast cell activation and inflammatory responses [1]. It is generated through the enzymatic activity of cyclooxygenase (COX) enzymes and serves as a non-invasive biomarker for assessing PGD2 biosynthesis in both human and murine models . Unlike the parent PGD2 molecule, which is rapidly metabolized and difficult to quantify in vivo, tetranor-PGDM is stable in urine and provides a reliable cumulative measure of PGD2 production over time [2].

Why Generic Substitution Fails for tetranor-PGDM: Differential Abundance and Assay Cross-Reactivity Define Its Unique Niche


While several urinary PGD2 metabolites exist, including 11β-PGF2α and 2,3-dinor-11β-PGF2α, their concentrations in human urine are substantially lower than tetranor-PGDM, and they exhibit distinct regulatory patterns under pathophysiological conditions [1]. Moreover, in murine models, tetranor-PGDM is the only endogenous PGD2 metabolite detectable at baseline, making it the exclusive choice for translational studies in mice [2]. Assays for other PGD2 metabolites may suffer from cross-reactivity with related eicosanoids, whereas validated tetranor-PGDM immunoassays demonstrate negligible cross-reactivity to tetranor-PGEM, tetranor-PGFM, and tetranor-PGAM, ensuring analytical specificity [3]. These quantitative and qualitative differences render generic substitution with alternative PGD2 metabolites unsuitable for accurate assessment of in vivo PGD2 biosynthesis.

Quantitative Differentiation of tetranor-PGDM: Head-to-Head Comparison Data vs. Alternative PGD2 Metabolites


Urinary Abundance Superiority: tetranor-PGDM Exceeds 11β-PGF2α and 2,3-dinor-11β-PGF2α by >2.5-fold

In human urine, the endogenous concentration of tetranor-PGDM is significantly higher than that of other PGD2 metabolites. A direct quantitative comparison shows that tetranor-PGDM levels are 2.5-fold greater than those of 2,3-dinor-11β-PGF2α . This substantial difference in abundance enhances detectability and reduces pre-analytical variability.

Prostaglandin D2 metabolism Urinary biomarkers LC-MS/MS quantification

Species-Specific Detectability: tetranor-PGDM as the Sole Endogenous PGD2 Metabolite in Mouse Urine

In murine models, tetranor-PGDM is the only endogenous PGD2 metabolite detectable in urine under baseline conditions. In contrast, both 11β-PGF2α and 2,3-dinor-11β-PGF2α are undetectable [1]. This exclusive detectability positions tetranor-PGDM as the mandatory analyte for preclinical studies involving PGD2 pathway modulation in mice.

Translational models Mouse urine biomarkers PGD2 biosynthesis

Clinical Correlation Strength: Urinary tetranor-PGDM Predicts Mast Cell Activation and Allergic Severity

In patients with systemic mastocytosis (SM), mean urinary tetranor-PGDM excretion was 37.2 ng/mg creatinine compared to 11.5 ng/mg creatinine in healthy controls (p < 0.01), with 65% of SM patients exhibiting elevated levels [1]. In a food allergy cohort, urinary tetranor-PGDM correlated strongly with intestinal mast cell count (r²=0.82, p<0.0001) and symptom severity (r²=0.77, p<0.0001) [2]. A cut-off value of 5.06 ng/mg creatinine identified severe allergic reactions with an AUC of 0.85 [3].

Mast cell activation Food allergy Systemic mastocytosis

Assay Analytical Performance: Monoclonal EIA for tetranor-PGDM Delivers High Sensitivity and Negligible Cross-Reactivity

A validated competitive EIA for tetranor-PGDM exhibits an IC50 of 1.79 ng/mL, a limit of detection (LOD) of 0.0498 ng/mL, and a quantitation range of 0.252–20.2 ng/mL [1]. The assay shows no significant cross-reactivity with tetranor-PGEM, tetranor-PGFM, or tetranor-PGAM, ensuring specificity for PGD2-derived metabolites [2]. Intra- and inter-assay CVs are ≤6.0% and ≤10.4%, respectively, with SPE recovery between 82.3% and 113.5% [3].

Enzyme immunoassay Analytical validation Cross-reactivity

Disease-Specific Elevation Magnitude: tetranor-PGDM Shows Greater Fold Increase in Muscular Dystrophy vs. tetranor-PGEM

In patients with Fukuyama congenital muscular dystrophy (FCMD), mean urinary tetranor-PGDM was 5.3 ± 2.1 ng/mg creatinine versus 3.4 ± 0.3 ng/mg creatinine in healthy controls (p=0.0011), representing a 1.6-fold increase [1]. While tetranor-PGEM also increased (9.5 ± 0.9 vs. 30.9 ± 52.3 ng/mg creatinine; p<0.0001), the variability of tetranor-PGEM was substantially higher (SD > mean), indicating tetranor-PGDM provides a more consistent signal for PGD2-related pathology [2].

Muscular dystrophy Fukuyama congenital muscular dystrophy Disease severity

Obesity-Related Metabolic Association: tetranor-PGDM Specifically Tracks Triglycerides, Distinct from tetranor-PGEM

In obese human subjects, urinary tetranor-PGDM was significantly associated with serum triglycerides, whereas tetranor-PGEM correlated with abdominal obesity (waist-to-hip ratio), HbA1c, and impaired glucose tolerance [1]. Baseline concentrations in obese subjects were 247 ± 31 pmol/mg creatinine for tetranor-PGDM versus 23.3 ± 4.0 pmol/mg creatinine for tetranor-PGEM, a ~10.6-fold difference [2]. This differential metabolic association suggests that tetranor-PGDM reflects distinct pathophysiological pathways (dyslipidemia) compared to tetranor-PGEM (glucose dysregulation).

Obesity Metabolic syndrome Lipidomics

Optimal Use Cases for tetranor-PGDM in Translational and Clinical Research


Non-Invasive Monitoring of Mast Cell Activation in Systemic Mastocytosis

Urinary tetranor-PGDM serves as a sensitive biomarker for in vivo mast cell activation. In systemic mastocytosis (SM), mean levels are 37.2 ng/mg creatinine compared to 11.5 ng/mg creatinine in controls (p<0.01), with 65% of patients showing elevated excretion [1]. This application is supported by the compound's stability in urine and the availability of validated immunoassays with LODs as low as 0.0498 ng/mL [2].

Objective Severity Assessment in Food Allergy Clinical Trials

tetranor-PGDM levels correlate strongly with intestinal mast cell counts (r²=0.82) and symptom severity (r²=0.77) in food allergy [1]. A validated cut-off of 5.06 ng/mg creatinine discriminates severe reactions (Grade ≥3) with an AUC of 0.85 [2]. This enables objective, non-invasive monitoring of allergic responses during oral food challenges and immunotherapy trials, reducing reliance on subjective symptom scoring.

Preclinical Efficacy Studies of PGD2 Pathway Modulators in Mouse Models

In murine studies, tetranor-PGDM is the only endogenous PGD2 metabolite detectable in urine, with baseline levels of 8.1 ± 1.3 ng/mg creatinine [1]. Infusion of PGD2 dose-dependently increases urinary tetranor-PGDM, and deletion of hematopoietic or lipocalin-type PGD synthase reduces its excretion [2]. This makes tetranor-PGDM an essential biomarker for evaluating pharmacological interventions targeting the PGD2 pathway in preclinical models.

Metabolic Syndrome Research: Dissecting PGD2 vs. PGE2 Contributions

In obesity research, urinary tetranor-PGDM is specifically associated with serum triglycerides (10.6-fold more abundant than tetranor-PGEM), while tetranor-PGEM correlates with glucose dysregulation [1]. This differential association allows researchers to isolate PGD2-specific inflammatory contributions to metabolic syndrome, avoiding pathway cross-talk when selecting biomarker panels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for tetranor-PGDM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.